Boc-PEG1-PPG2-C2-azido
Description
Contextualization within Advanced Bifunctional Linker Design
Linker technology has become a central focus in the development of new therapeutic modalities. symeres.com The linker must be stable enough to remain intact during circulation in the body but may also be designed to be cleaved under specific conditions within target tissues. symeres.com Boc-PEG1-PPG2-C2-azido fits into the category of non-cleavable linkers, which are designed to keep the conjugated molecules permanently attached. symeres.comenamine.net Its design features two different reactive handles:
A Boc-protected amine : The Boc group is a common protecting group for amines. It can be removed under mild acidic conditions to reveal a primary amine. broadpharm.combroadpharm.com This amine can then be coupled to a molecule containing a suitable functional group, such as a carboxylic acid, to form a stable amide bond.
An azide (B81097) group : The azide serves as a bioorthogonal handle, allowing for highly specific covalent bond formation with a complementary functional group, such as an alkyne, without interfering with other biological molecules. medchemexpress.comwikipedia.org
This dual functionality allows for a controlled, stepwise synthesis of the target bifunctional molecule.
Significance of Azide Functionality in Bioorthogonal Chemical Methodologies for Research Applications
The term "bioorthogonal chemistry," coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org These reactions rely on pairs of mutually reactive functional groups that are abiotic, meaning they are not naturally found in biological systems. nih.gov The azide group (–N₃) is a cornerstone of bioorthogonal chemistry due to its unique properties: it is small, metabolically stable, and largely absent from biological systems, ensuring it does not participate in unwanted side reactions. wikipedia.orgacs.orgmdpi.com
The azide functionality in this compound makes it a valuable reagent for "click chemistry," a concept that describes reactions that are rapid, selective, and high-yielding. medchemexpress.com The primary bioorthogonal reactions involving azides are:
Staudinger Ligation : This reaction occurs between an azide and a phosphine (B1218219) to form a stable amide bond. wikipedia.orgnih.gov It was one of the first bioorthogonal reactions developed and does not require a metal catalyst. nih.govacs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most well-known "click" reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the cellular toxicity associated with copper catalysts, SPAAC was developed. wikipedia.org This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN), which reacts rapidly with an azide without the need for a catalyst, making it highly suitable for applications in living cells. medchemexpress.comwikipedia.orgacs.org
These azide-based methodologies have enabled researchers to label and visualize a wide array of biomolecules, including glycans, proteins, and lipids, in real-time within living organisms, providing powerful tools for studying biological processes. acs.orgmdpi.comnih.gov
Table 1: Comparison of Major Azide-Based Bioorthogonal Reactions
| Reaction | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Staudinger Ligation | Azide + Phosphine | None | First widely used bioorthogonal reaction; forms a stable amide bond; relatively slow reaction kinetics. wikipedia.orgnih.govacs.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | Very fast and efficient; forms a stable triazole linkage; copper toxicity can be a concern for live-cell applications. wikipedia.orgacs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | None | "Copper-free" click chemistry; suitable for live-cell and in vivo studies; relies on ring strain for reactivity. medchemexpress.comwikipedia.orgacs.org |
Overview of Polyethylene (B3416737) Glycol (PEG) and Polypropylene (B1209903) Glycol (PPG) Architectures in Molecular Linker Science
The spacer element of a bifunctional linker dictates many of its physical properties. This compound utilizes a hybrid spacer composed of both Polyethylene Glycol (PEG) and Polypropylene Glycol (PPG) units, allowing for fine-tuning of its characteristics.
Polyethylene Glycol (PEG) is a polymer of ethylene (B1197577) oxide and is one of the most widely used polymers in medicine and biotechnology. crimsonpublishers.comnih.gov Its popularity stems from a combination of desirable properties:
Hydrophilicity : PEG is highly water-soluble, which can improve the solubility of hydrophobic drugs or molecules it is attached to. crimsonpublishers.comrsc.org
Biocompatibility : It is generally considered non-toxic and non-immunogenic. crimsonpublishers.com
"Stealth" Properties : The flexible, hydrophilic chains of PEG can create a hydration shell around a molecule or nanoparticle, which helps it evade the immune system and reduces clearance by the kidneys, thereby prolonging its circulation time in the bloodstream. nih.govbroadpharm.com
By combining PEG and PPG units, as seen in this compound, a linker with balanced hydrophilic and hydrophobic properties can be created. This hybrid structure allows for precise control over the physicochemical profile of the final bifunctional molecule, optimizing it for a specific biological application. schem.jpnih.gov
Table 2: General Properties of PEG and PPG in Linker Design
| Property | Polyethylene Glycol (PEG) | Polypropylene Glycol (PPG) |
|---|---|---|
| Structure Unit | (-CH₂-CH₂-O-) | (-CH(CH₃)-CH₂-O-) |
| Polarity | Hydrophilic (water-soluble). crimsonpublishers.comrsc.org | More hydrophobic than PEG. schem.jpschem.jp |
| Primary Role in Linkers | Increases water solubility, reduces immunogenicity, prolongs circulation time. crimsonpublishers.comnih.govbroadpharm.com | Modulates hydrophobicity, can enhance membrane permeability or hydrophobic interactions. schem.jpnih.gov |
| Biocompatibility | Generally high, FDA-approved for many applications. crimsonpublishers.comtandfonline.com | Also considered biocompatible and used in drug delivery. cd-bioparticles.net |
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₆N₄O₆ |
| Molecular Weight | 420.50 |
| Appearance | Data not available |
| Solubility | Data not available |
| Functional Groups | Boc-protected amine, Azide |
Data synthesized from publicly available chemical supplier information.
Structure
2D Structure
Properties
Molecular Formula |
C18H35N3O6 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3 |
InChI Key |
SIAIALBLLCWZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Boc Peg1 Ppg2 C2 Azido
Advanced Synthetic Routes to Boc-PEG1-PPG2-C2-azido and its Structural Analogues
The synthesis of this compound and related structures requires precise control over the regioselective functionalization of the polyether backbone, efficient protection and deprotection of the amine functionality, and controlled introduction of the azide (B81097) group.
Regioselective Functionalization Strategies for Polyether Segments
The synthesis of the core PEG and PPG backbone of this compound typically involves the sequential, regioselective addition of ethylene (B1197577) oxide and propylene (B89431) oxide monomers. Achieving a defined sequence and length of these polyether segments is crucial for the final properties of the molecule.
One common approach involves the ring-opening polymerization of ethylene oxide and propylene oxide. nih.gov This can be initiated by an alcohol, and the order of monomer addition dictates the block structure of the resulting copolymer. For instance, starting with a protected amino alcohol allows for the controlled growth of the PEG and PPG chains from a defined point.
Recent advancements in polymer chemistry have led to more sophisticated methods for controlling the architecture of polyethers. Metal-free, thermally initiated C–H functionalization has emerged as a powerful tool for modifying polyolefins and polyethers without causing degradation of the polymer chain. acs.orggoogle.com These methods often employ reagents that can selectively react with specific C-H bonds, allowing for the introduction of functional groups at desired locations along the polymer backbone. acs.orgrsc.orgresearchgate.net For example, the use of N-hydroxyphthalimide (NHPI) as a catalyst can facilitate the regioselective amination of polypropylene (B1209903) at the tertiary C-H bonds. rsc.org While these methods are more commonly applied to longer-chain polymers, the underlying principles of regioselective C-H activation could be adapted for the precise functionalization of shorter PEG/PPG oligomers.
The table below summarizes key strategies for achieving regioselectivity in polyether functionalization.
| Synthetic Strategy | Description | Key Advantages |
| Anionic Ring-Opening Polymerization | Sequential addition of ethylene oxide and propylene oxide monomers initiated by an alkoxide. | Good control over block length and sequence. |
| C-H Functionalization | Direct, metal-free modification of C-H bonds along the polyether backbone. acs.orggoogle.com | Avoids pre-functionalized monomers and can be applied post-polymerization. acs.org |
| Catalytic Amination | Use of catalysts like N-hydroxyphthalimide to direct the addition of amine functionalities to specific carbons. rsc.org | High regioselectivity for certain polymer backbones. rsc.org |
Optimization of tert-Butoxycarbonyl (Boc) Protection and Deprotection Protocols
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The introduction of the Boc group onto the amine of a precursor molecule is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.org Optimization of this step involves selecting the appropriate solvent and base to ensure high yields and minimize side reactions. For sensitive substrates, milder bases and alternative solvents may be necessary to prevent unwanted reactions. numberanalytics.com
The deprotection of the Boc group is a critical step in many synthetic sequences, as it reveals the free amine for subsequent conjugation reactions. This is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent such as dioxane. researchgate.net The choice of deprotection conditions is crucial to avoid cleavage of other acid-labile groups that may be present in the molecule. For instance, in the synthesis of complex molecules, orthogonal protecting group strategies are often employed, where different protecting groups can be selectively removed under different conditions. numberanalytics.com
The following table outlines common conditions for Boc protection and deprotection.
| Process | Reagents and Conditions | Key Considerations |
| Boc Protection | (Boc)₂O, base (e.g., triethylamine, NaHCO₃), solvent (e.g., dichloromethane, THF) organic-chemistry.orgnumberanalytics.com | Choice of base and solvent depends on the substrate's sensitivity. numberanalytics.com |
| Boc Deprotection | Anhydrous acid (e.g., TFA, 4 M HCl in dioxane) researchgate.net | The conditions must be chosen to avoid cleaving other acid-sensitive groups. |
Introduction of Terminal Azide Functionality via Controlled Reaction Pathways
The terminal azide group is a key functionality in this compound, as it allows for highly efficient and specific "click" chemistry reactions. medchemexpress.com There are several reliable methods for introducing an azide group into a molecule.
A common and effective method involves a two-step process starting from a terminal hydroxyl group. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate is then displaced by an azide ion, typically from sodium azide (NaN₃), in a nucleophilic substitution reaction to yield the terminal azide.
Alternatively, direct conversion of a terminal halide to an azide can be achieved by treatment with sodium azide. This method is particularly useful for polymers prepared by atom transfer radical polymerization (ATRP), which often yield halide-terminated polymers. Another approach is the use of functional initiators in polymerization that already contain an azide group or a precursor that can be easily converted to an azide. unlp.edu.ar
The table below details common methods for introducing a terminal azide.
| Starting Material | Reagents | Reaction Type |
| Terminal Hydroxyl | 1. TsCl or MsCl, pyridine. 2. NaN₃. | Two-step nucleophilic substitution. |
| Terminal Halide | NaN₃ or TMSN₃/TBAF. | Nucleophilic substitution. |
| Polymerization Initiator | Azide-containing initiator. unlp.edu.ar | Direct incorporation during polymerization. unlp.edu.ar |
Post-Synthetic Modifications and Derivatization Strategies
The bifunctional nature of this compound allows for a wide range of post-synthetic modifications, enabling the construction of diverse and complex molecular structures.
Exploitation of Boc-Protected Amine Precursors for Diverse Chemical Conjugation
The Boc-protected amine serves as a latent nucleophile. Once deprotected to reveal the primary amine, it can participate in a variety of conjugation reactions. This is particularly useful for attaching the linker to molecules containing carboxylic acids, activated esters, or other electrophilic groups.
Amide bond formation is a common strategy, where the deprotected amine is coupled with a carboxylic acid using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This allows for the covalent attachment of the PEG-PPG-azide linker to proteins, peptides, or other biomolecules.
The amine can also be modified through reductive amination with aldehydes or ketones, or by reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These varied conjugation strategies provide a versatile toolkit for tailoring the properties and applications of the final molecule.
Azide-Mediated Functionalization in the Construction of Complex Molecular Architectures
The terminal azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. numberanalytics.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. mdpi.comacs.org This reaction is highly specific and can be performed in the presence of a wide range of other functional groups, making it ideal for the construction of complex molecular architectures. mdpi.comnumberanalytics.com
This compound can be "clicked" onto molecules containing a terminal alkyne. This allows for the modular assembly of block copolymers, star polymers, and dendrimers. numberanalytics.comresearchgate.net For example, an alkyne-functionalized polymer can be reacted with this compound to create a graft copolymer. researchgate.net The resulting triazole linkage is highly stable, contributing to the robustness of the final construct. acs.org
In addition to CuAAC, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO), and in Staudinger ligations with phosphines. These alternative click reactions offer further options for bioorthogonal conjugation, particularly in biological systems where the use of a copper catalyst may be undesirable. medchemexpress.com
The following table summarizes the key azide-mediated "click" reactions.
| Reaction | Reactant | Catalyst/Conditions | Product |
| CuAAC | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/sodium ascorbate) acs.org | 1,4-disubstituted 1,2,3-triazole acs.org |
| SPAAC | Strained Alkyne (e.g., DBCO) | Catalyst-free | 1,2,3-triazole |
| Staudinger Ligation | Phosphine (B1218219) | Catalyst-free | Aza-ylide intermediate, then amide bond formation |
Mechanistic and Methodological Investigations of Click Chemistry with Boc Peg1 Ppg2 C2 Azido
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and regioselectivity. mdpi.combeilstein-journals.org The reaction involves the coupling of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. mdpi.comnih.gov
Kinetic and Mechanistic Studies of CuAAC Reactions Involving Boc-PEG1-PPG2-C2-azido
The kinetics of CuAAC reactions are a focal point of research, as understanding the reaction rates and mechanism is crucial for optimizing reaction conditions. The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges to yield the triazole product and regenerate the copper(I) catalyst. mdpi.com
The rate of the CuAAC reaction can be influenced by several factors, including the solvent, the concentration of reactants, and the presence of ligands. Density functional theory (DFT) studies have supported a stepwise mechanism and have been instrumental in explaining the high reaction rates and regioselectivity observed. mdpi.com The reaction is known to be accelerated in aqueous environments. mdpi.com For a molecule like this compound, the PEG and PPG components can influence its solubility and, consequently, the reaction kinetics in different solvent systems. The presence of these flexible linkers can also impact the accessibility of the azide group to the copper acetylide intermediate.
Ligand Design and Catalyst Optimization for Enhanced CuAAC Efficiency
A significant area of research in CuAAC is the development of ligands to stabilize the Cu(I) oxidation state and enhance the reaction rate. beilstein-journals.org Copper(I) is prone to disproportionation and oxidation, particularly in aqueous and biological media. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly employed to protect the copper catalyst from degradation and to accelerate the cycloaddition. beilstein-journals.orgnih.gov
Regioselectivity Control in Triazole Formation via CuAAC Pathways
One of the defining features of CuAAC is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.combeilstein-journals.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The regioselectivity of CuAAC is a direct consequence of the copper-catalyzed mechanism, where the copper atom coordinates to the terminal alkyne, directing the azide to attack at the C-4 position of the resulting acetylide. mdpi.com
While CuAAC is renowned for producing 1,4-isomers, alternative catalysts, such as ruthenium, have been developed to selectively generate the 1,5-isomer. nih.gov However, for applications involving this compound where the 1,4-linkage is desired, the copper-catalyzed pathway remains the method of choice due to its robustness and predictability. Studies on dinuclear copper clusters have also been conducted to understand their influence on regioselectivity, revealing different electronic interactions compared to mononuclear copper catalysts. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Advancements
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for applications in living systems, as it eliminates the need for a potentially toxic copper catalyst. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a triazole.
Exploration of Reaction Kinetics and Efficiency with various Cyclooctyne Partners (e.g., Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN))
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne partner. Researchers have developed a variety of cyclooctynes with different ring strains and electronic properties to tune the reaction rate. Dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are two commonly used cyclooctynes that exhibit rapid reaction kinetics with azides like this compound.
The table below provides a conceptual overview of the kinetic parameters for the reaction of an azide with different cyclooctyne partners. The actual rates for this compound would require specific experimental determination.
| Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) (Conceptual) | Key Features |
| Dibenzocyclooctyne (DBCO) | ~10⁻¹ - 10⁰ | High strain, fast kinetics, hydrophobic |
| Bicyclo[6.1.0]nonyne (BCN) | ~10⁻² - 10⁻¹ | Good stability, moderate kinetics |
This table is for illustrative purposes and the rate constants are conceptual, representing typical ranges observed for these classes of reactions. Actual values would depend on specific experimental conditions.
Structural Elucidation of Triazole Products Derived from SPAAC Reactions
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. In a typical SPAAC reaction involving This compound , the terminal azide would react with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole adduct.
The structural elucidation of the resulting triazole product is crucial to confirm the success of the conjugation and to understand the stereochemical and regiochemical outcome of the reaction. The primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Predicted Spectroscopic Data for the Triazole Product of this compound and a Generic Cyclooctyne
| Analysis Method | Predicted Observation |
| ¹H NMR | Appearance of a new signal in the aromatic or aliphatic region corresponding to the triazole proton. Shifts in the signals of the methylene (B1212753) protons adjacent to the newly formed triazole ring. |
| ¹³C NMR | Appearance of two new signals corresponding to the carbon atoms of the triazole ring. |
| Mass Spec. | The molecular weight of the product will be the sum of the molecular weights of This compound and the specific cyclooctyne used. |
The formation of the triazole ring in a SPAAC reaction is generally regioselective, leading to the formation of a single major product. The exact chemical shifts observed in NMR would be dependent on the specific cyclooctyne partner used in the reaction.
Comparative Analysis of Diverse Click Chemistry Strategies Utilizing Azide-Functionalized Linkers
The choice of click chemistry strategy for bioconjugation depends on several factors, including the nature of the substrates, the desired reaction rate, and the biological context of the experiment. Both CuAAC and SPAAC have distinct advantages and disadvantages when utilizing an azide-functionalized linker like This compound .
CuAAC is known for its exceptionally fast reaction kinetics and high yields. The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent. However, the cytotoxicity of copper limits its application in living cells.
SPAAC , on the other hand, is a catalyst-free reaction, making it highly biocompatible. The reaction rate is primarily dictated by the ring strain of the cyclooctyne. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.
Table 2: Comparative Analysis of Click Chemistry Strategies for this compound
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast | Moderate to Fast (depends on cyclooctyne) |
| Biocompatibility | Limited due to copper toxicity | High |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Regioselectivity | High (1,4-disubstituted triazole) | High |
In the context of synthesizing PROTACs using This compound , the choice between CuAAC and SPAAC would depend on the synthetic route. If the click reaction is performed as a final step on a fully assembled PROTAC in a biological setting, SPAAC would be the preferred method. However, for in vitro synthesis where biocompatibility is not a concern, the speed and efficiency of CuAAC might be advantageous.
Boc Peg1 Ppg2 C2 Azido in Targeted Protein Degradation Research Protacs
Design Principles and Linker Engineering for PROTAC Constructs Utilizing Boc-PEG1-PPG2-C2-azido
The rational design of PROTACs is a multifaceted process where the linker plays a decisive role in the ultimate activity of the molecule. mdpi.com The structural characteristics of the linker, such as its length, rigidity, and flexibility, are critical determinants of a PROTAC's success. precisepeg.com
The length of the linker is a crucial parameter that dictates the ability of the PROTAC to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.govnih.gov An optimal linker length is essential to achieve the necessary spatial arrangement for efficient ubiquitination of the target protein. nih.govcreative-biolabs.com Linkers that are too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins. explorationpub.com Conversely, excessively long linkers might lead to unproductive binding modes. Studies have shown that the optimal linker length is target-dependent and often needs to be empirically determined. broadpharm.comscispace.com For instance, in the case of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.govscispace.com
The flexibility and rigidity of the linker, influenced by its chemical composition, also play a significant role. The this compound linker incorporates both polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) units. PEG linkers are known to be flexible and hydrophilic, which can enhance the aqueous solubility of the PROTAC. precisepeg.combiochempeg.com This increased solubility can be beneficial for cellular assays and can potentially improve bioavailability. biochempeg.com However, excessive flexibility can sometimes be detrimental, leading to a less defined conformation and potentially hindering the formation of a stable ternary complex. researchgate.net
The inclusion of PPG units introduces a degree of rigidity compared to a pure PEG chain. This balance between flexibility and rigidity is crucial. While flexibility allows the PROTAC to adopt various conformations to enable ternary complex formation, a degree of rigidity can help pre-organize the molecule into a bioactive conformation, which can improve the stability of the ternary complex. creative-biolabs.comresearchgate.net
Cellular permeation is another critical aspect governed by the linker's properties. PROTACs are large molecules, often exceeding the typical molecular weight cutoffs for good oral bioavailability. mdpi.com The linker's characteristics, including its polarity and ability to form intramolecular hydrogen bonds, can influence its ability to cross the cell membrane. acs.orgnih.govchemrxiv.org Flexible linkers, like those containing PEG, can adopt folded conformations in less polar environments, such as the cell membrane, which can mask polar surface area and enhance permeability. acs.orgnih.govchemrxiv.org
| Linker Component | Key Property | Impact on PROTAC |
|---|---|---|
| PEG (Polyethylene Glycol) | Flexible, Hydrophilic | Increases solubility, can enhance cellular permeability through conformational folding. precisepeg.combiochempeg.com |
| PPG (Polypropylene Glycol) | More Rigid than PEG | Contributes to a more defined linker structure, potentially improving ternary complex stability. |
| Alkyl Chains | Hydrophobic, Flexible | Can increase lipophilicity, potentially improving cell permeability, but may decrease aqueous solubility. precisepeg.com |
The this compound linker possesses a terminal azide (B81097) group, which serves as a "clickable" handle for conjugation. medchemexpress.com This azide functionality is a key feature that allows for the efficient and specific attachment of the linker to either the E3 ubiquitin ligase ligand or the target protein ligand. The choice of which ligand to attach the azide-containing linker to is a strategic decision in PROTAC design.
The placement of the linker attachment point on both the POI ligand and the E3 ligase ligand is critical and can significantly impact the degradation efficiency. musechem.com The exit vector, or the point of linker attachment, should be chosen such that it does not disrupt the key binding interactions of the ligands with their respective proteins. Computational modeling and structural biology can aid in identifying suitable attachment points. nih.gov The azide group on the this compound linker provides a versatile tool for exploring different linker attachment points on either the warhead or the E3 ligase ligand, facilitating the optimization of PROTAC activity. nih.gov
Influence of Linker Length, Rigidity, and Flexibility (PEG/PPG Components) on PROTAC Efficacy and Cellular Permeation
Methodological Approaches for PROTAC Synthesis via Click Chemistry with this compound
The synthesis of PROTACs often involves multi-step sequences. The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of these complex molecules. tandfonline.com
A convergent synthetic strategy is often employed for the synthesis of PROTACs. researchgate.netugent.bechemrxiv.org In this approach, the POI ligand and the E3 ligase ligand are synthesized or modified separately to contain complementary functional groups, such as an alkyne and an azide. The this compound linker can be deprotected to reveal a free amine, which can then be coupled to a carboxylic acid on one of the ligands. The azide end of the linker is then ready to react with an alkyne-modified version of the other ligand via a CuAAC reaction. researchgate.net This convergent approach is highly efficient and allows for the late-stage combination of different ligands and linkers, which is advantageous for building PROTAC libraries. nih.gov
The modular nature of PROTACs lends itself well to the generation of diverse libraries for screening and optimization. tandfonline.comnih.govacs.orgtandfonline.com Click chemistry, enabled by linkers like this compound, is a powerful tool for this modular assembly. tandfonline.com By having a collection of alkyne-modified POI ligands and a set of azide-containing linkers of varying lengths and compositions, researchers can rapidly generate a matrix of PROTACs. nih.gov This approach allows for the systematic exploration of the impact of linker length and composition on degradation efficacy. nih.gov This modularity accelerates the discovery of potent and selective PROTACs by enabling high-throughput synthesis and screening. nih.govacs.org
| Strategy | Description | Key Advantage |
|---|---|---|
| Convergent Synthesis | Separate synthesis of ligand-linker fragments followed by a final coupling step. researchgate.netugent.bechemrxiv.org | High efficiency and allows for late-stage diversification. nih.gov |
| Modular Assembly | Systematic combination of pre-functionalized building blocks (ligands and linkers). tandfonline.comnih.govacs.orgtandfonline.com | Rapid generation of diverse PROTAC libraries for screening. nih.gov |
Convergent Synthesis of Bifunctional Molecules Employing Azide Linkers
Mechanistic Insights into PROTAC-Mediated Protein Degradation Influenced by Linker Architecture
The linker is not merely a passive spacer; its architecture has profound implications for the mechanism of PROTAC-mediated protein degradation. mdpi.com The linker's properties directly influence the formation, stability, and conformation of the ternary complex, which are key determinants of degradation efficiency. researchgate.net
The flexibility and length of the linker, as provided by the PEG and PPG components of this compound, affect the conformational dynamics of the PROTAC in solution. researchgate.netnih.gov A flexible linker can allow the PROTAC to adopt multiple conformations, some of which may be more favorable for inducing productive interactions between the E3 ligase and the POI. nih.gov However, excessive flexibility can also lead to a higher entropic penalty upon binding, potentially destabilizing the ternary complex. researchgate.net
Role of Linker in Ternary Complex Formation Dynamics and Stability
The formation of a productive ternary complex is the cornerstone of PROTAC activity. tandfonline.com The linker's length, flexibility, and chemical properties are paramount in orchestrating the precise geometry and cooperativity required for the complex to form and remain stable enough for the enzymatic transfer of ubiquitin. nih.govnih.gov
The length of the linker is a crucial parameter that must be optimized to bridge the distance between the POI and the E3 ligase without inducing steric hindrance. explorationpub.com If the linker is too short, the two proteins cannot bind simultaneously; if it is excessively long, the entropic penalty can disfavor complex formation, leading to reduced potency. explorationpub.com The combination of PEG and PPG units in the this compound structure provides a defined length that can be systematically evaluated in PROTAC design. Studies on various PROTACs have shown that even slight variations in linker length can significantly alter degradation efficiency. elifesciences.orgnih.gov For instance, research on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.gov
Beyond simple length, the linker's composition dictates its flexibility and ability to participate in stabilizing interactions. The PEG and PPG components of this compound impart significant conformational flexibility. This allows the PROTAC to adopt multiple conformations, facilitating a productive "handshake" between the POI and the E3 ligase. precisepeg.com However, excessive flexibility can be detrimental. Therefore, modern linker design often seeks a balance, incorporating elements that pre-organize the PROTAC into a bioactive conformation. nih.gov
Crucially, the linker is not merely a passive tether but can actively contribute to the stability of the ternary complex. axispharm.com The ether oxygens within the PEG and PPG backbone can form hydrogen bonds and van der Waals interactions with residues on the surface of either the POI or the E3 ligase. explorationpub.com For example, in the development of the SMARCA2/4 degrader ACBI1, crystal structures revealed that the PEG linker formed crucial stabilizing interactions with the VHL E3 ligase. nih.gov These protein-linker interactions can enhance the cooperativity and lifetime of the ternary complex, which is often, though not always, correlated with more potent protein degradation. elifesciences.org
| Linker Parameter | Influence on Ternary Complex Dynamics & Stability | Research Finding Example |
| Length | Determines the distance between POI and E3 ligase; must be optimal to avoid steric clash while minimizing entropic penalty. | In a series of ER-α PROTACs, a 16-atom linker showed significantly higher degradation efficacy compared to shorter or longer variants. nih.gov |
| Flexibility | Allows the PROTAC to adopt various conformations to facilitate the initial "handshake" between the two proteins. | Flexible PEG/alkyl linkers are commonly used in initial PROTAC development to explore potential binding modes. precisepeg.comnih.gov |
| Composition | Can form direct, stabilizing interactions (e.g., H-bonds, van der Waals) with protein surfaces. | The PEG linker of degrader MZ1 was found to form key stabilizing interactions with the VHL E3 ligase, improving ternary complex formation. nih.gov |
| Rigidity | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation. | Introduction of rigid elements like piperazine (B1678402) rings has been shown to improve the pharmacological properties of PROTACs. nih.gov |
Impact of Linker Composition on E3 Ligase Recruitment and Substrate Ubiquitination Pathways
The composition of the linker directly influences the recruitment of the E3 ligase and the subsequent steps of the ubiquitination cascade. rsc.org The choice of E3 ligase is a critical design element, with the majority of reported PROTACs recruiting either cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govrsc.org The linker's properties can create a preference for one E3 ligase over another and dictate the geometric orientation that exposes specific lysine (B10760008) residues on the POI for ubiquitination.
The hydrophilicity of the linker, primarily governed by its PEG content, is a key factor. precisepeg.com PEG units enhance water solubility, which can improve a PROTAC's compatibility with physiological environments and prevent aggregation. precisepeg.combiochempeg.com The this compound linker, with its PEG and PPG components, offers a balance of hydrophilicity and lipophilicity. This balance is critical not only for solubility but also for cell permeability, as overly hydrophilic or hydrophobic linkers can hinder the PROTAC's ability to reach its intracellular target. acs.org
The linker's structure plays a defining role in the spatial orientation of the POI relative to the recruited E3 ligase and its associated E2-conjugating enzyme. elifesciences.org For ubiquitination to occur, a lysine residue on the POI's surface must be positioned within the catalytic radius of the E2 enzyme. frontiersin.org Molecular dynamics simulations have shown that the linker's dihedral rotations can induce large-scale motions in the degradation machinery, bringing the POI's surface lysines into proximity with the ubiquitin-loaded E2 enzyme. elifesciences.org Therefore, a linker like this compound, with its specific length and flexibility, will favor a particular set of orientations, potentially leading to the ubiquitination of a specific subset of available lysines. This can influence the degradation efficiency and even the ultimate fate of the POI.
Furthermore, linker composition can impart selectivity. For instance, in dual-target PROTACs, altering the linker from a longer PEG chain to a shorter one has been shown to shift degradation selectivity between two different target proteins, CRABP-I and CRABP-II. explorationpub.com This highlights that the linker works in concert with the warhead and E3 ligase ligand to create unique protein-protein interactions within the ternary complex, which can be exploited to achieve fine-tuned degradation selectivity. nih.gov
| Linker Component | Property | Impact on E3 Ligase Recruitment & Ubiquitination |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Increases water solubility and biocompatibility. precisepeg.combiochempeg.com Can form stabilizing H-bonds with the E3 ligase. nih.gov Affects the spatial orientation of the POI for ubiquitination. elifesciences.org |
| Polypropylene Glycol (PPG) | More hydrophobic than PEG, flexible | Modulates the overall hydrophilic-lipophilic balance (HLB) of the PROTAC, impacting cell permeability and solubility. |
| Alkyl Chains | Hydrophobic, flexible | Often used in combination with PEG to fine-tune lipophilicity and conformational freedom. explorationpub.com Can be associated with higher metabolic risk. explorationpub.com |
| Azide (N3) Group | Reactive handle | Allows for efficient and specific conjugation to an alkyne-modified warhead or E3 ligase ligand via "click chemistry". medchemexpress.com |
Polymer Chemistry and Conformational Dynamics of Peg/ppg Linker Segments in Boc Peg1 Ppg2 C2 Azido
Conformational Flexibility and Solvent Interactions of Polyether Chains within the Linker
The polyether chains of Boc-PEG1-PPG2-C2-azido, consisting of one ethylene (B1197577) glycol (PEG1) and two propylene (B89431) glycol (PPG2) units, exhibit significant conformational flexibility that is heavily influenced by the surrounding solvent. This flexibility is a hallmark of polyethers and is crucial for the linker's ability to adopt various spatial arrangements.
The presence of the methyl groups in the PPG units makes this segment more hydrophobic than the PEG segment. researchgate.net This difference in hydrophobicity leads to a rapid decrease in water solubility for longer PPG chains. cosmeticsandtoiletries.com For the short PPG2 segment in this compound, while it remains soluble, its interaction with water will differ from the PEG1 segment, likely leading to a more compact or specifically oriented conformation in aqueous media to minimize unfavorable hydrophobic interactions. The solution-state conformations of such polymers are strongly dictated by the solvent quality, with more extended chains found in good solvents and more globular structures in poor solvents. acs.org
Influence of PEG and PPG Repeating Units on Macromolecular Properties and Interactions
Solubility and Amphiphilicity: The primary difference between PEG and PPG units is their water solubility. PEG is hydrophilic and soluble in water across a wide range of molecular weights, a property attributed to the ability of its ether oxygens to form hydrogen bonds with water. aip.orgcosmeticsandtoiletries.com In contrast, the methyl groups on the PPG backbone increase its hydrophobicity, causing a sharp decrease in water solubility as the chain length increases. researchgate.netcosmeticsandtoiletries.com The combination of a PEG1 and a PPG2 segment in the linker imparts an amphiphilic character, which can be advantageous in applications requiring interaction with both polar and non-polar environments.
Reactivity and Steric Hindrance: The PPG units contain secondary hydroxyl groups (in their precursor form before ether linkage) which are generally less reactive than the primary hydroxyl groups of PEG. cosmeticsandtoiletries.com While these are ether-linked in the final molecule, the steric bulk of the methyl groups on the PPG backbone can influence how the linker interacts with other molecules. This can affect the accessibility of the terminal azido (B1232118) group for click chemistry reactions. medchemexpress.com
The properties of PEG and PPG segments are summarized in the table below:
| Property | PEG (Polyethylene Glycol) Segment | PPG (Polypropylene Glycol) Segment |
|---|---|---|
| Hydrophilicity | High | Lower, more hydrophobic |
| Water Solubility | Highly soluble at various chain lengths cosmeticsandtoiletries.com | Solubility decreases rapidly with increasing chain length researchgate.netcosmeticsandtoiletries.com |
| Backbone Structure | -CH₂-CH₂-O- | -CH(CH₃)-CH₂-O- |
| Conformational Preference (O-C-C-O) in Polar Solvents | Gauche aip.orgresearchgate.net | Influenced by methyl group, generally more complex |
Theoretical Modeling and Simulation of Linker Conformations in Various Solvents
Theoretical modeling, particularly molecular dynamics (MD) simulations, provides powerful insights into the conformational dynamics of polymer chains like those in this compound. aip.orgresearchgate.net These computational techniques allow for the exploration of the linker's behavior at an atomistic level, which can be difficult to probe experimentally.
MD simulations can be used to model the linker in various solvent environments, such as water, methanol, chloroform, or n-heptane. aip.orgresearchgate.net By simulating the interactions between the linker's atoms and the solvent molecules over time, researchers can predict the most probable conformations, the flexibility of different parts of the chain, and the nature of the solvent-polymer interactions. For example, simulations have shown that in water, PEO chains form different types of hydrogen bonds with water molecules, including bridging hydrogen bonds. aip.org
For a molecule like this compound, MD simulations could elucidate:
The preferential orientation of the PEG and PPG segments in different solvents.
The extent of coiling or extension of the linker chain.
The solvent accessible surface area of the terminal azido group, which is critical for its reactivity.
The free energy landscape of the linker, revealing the most stable conformational states.
Quantum chemical calculations can also be employed to analyze the thermodynamic and kinetic properties of such linkers, providing a deeper understanding of their behavior. nih.govnih.gov These theoretical approaches are invaluable for rationalizing experimental observations and for the predictive design of linkers with specific properties.
Spectroscopic Probes for Investigating Linker Dynamics and Overall Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure and composition of PEG-PPG copolymers. mdpi.comthermofisher.com Characteristic resonances for the methylene (B1212753) protons of PEG (~3.6 ppm) and the methyl protons of PPG (~1.1 ppm) allow for the determination of the PEG/PPG ratio. mdpi.com Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different protons within the molecule, offering insights into its solution-state conformation. NMR can also be used to study the interactions between the linker and other molecules or solvent. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local environment of chemical bonds. Changes in the vibrational frequencies of the C-O-C ether linkages or other bonds in the linker can indicate changes in conformation or hydrogen bonding interactions with the solvent.
The following table summarizes the application of these spectroscopic probes:
| Spectroscopic Probe | Information Obtained | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, PEG/PPG ratio, solution conformation, molecular interactions. nih.govmdpi.comthermofisher.com | Confirms the structure and provides insights into its 3D shape and dynamics in solution. |
| Small-Angle X-ray Scattering (SAXS) | Overall size (radius of gyration), shape, and degree of aggregation. iucr.orgiucr.org | Measures the linker's compactness and how it changes with solvent conditions. |
| IR/Raman Spectroscopy | Conformational changes, hydrogen bonding interactions. | Probes the local environment of the polyether backbone and its interaction with the solvent. |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Boc Peg1 Ppg2 C2 Azido and Its Derivatives
High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization
High-resolution spectroscopic techniques are indispensable for the detailed structural verification of complex polymers like Boc-PEG1-PPG2-C2-azido. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of PEG and PPG derivatives.
¹H NMR: This technique provides detailed information about the chemical environment of protons within the molecule. For this compound, characteristic signals confirm the presence of the Boc protecting group, the PEG and PPG repeating units, and the methylene (B1212753) protons adjacent to the azide (B81097) group. For instance, the protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet around 1.4 ppm. The methylene protons adjacent to the azide functional group often show a characteristic chemical shift. nih.gov In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the hydroxyl proton of a PEG chain exhibits a distinct peak at approximately 4.56 ppm, which is useful for quantifying the degree of end-group functionalization. researchgate.netresearchgate.net The methylene protons adjacent to the azide and mesylate groups in PEG derivatives have been observed at specific chemical shifts (δH 3.37 ppm and 4.37 ppm, respectively), allowing for the monitoring of reaction progression. nih.govmdpi.com
A significant challenge in the NMR analysis of high molecular weight PEGs is the potential for the large signal from the repeating ethylene (B1197577) glycol units to obscure the signals of the end groups. nih.gov However, careful selection of solvents and advanced NMR techniques can often overcome this limitation. researchgate.netresearchgate.net
Mass Spectrometry (MS):
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. chinesechemsoc.org It can confirm the successful synthesis of the target compound by showing a mass peak corresponding to the expected molecular weight of this compound. Furthermore, the absence of signals corresponding to starting materials or byproducts provides evidence of the sample's purity. For lower molecular weight polyglycols, MALDI-TOF MS can confirm the complete conversion of end-groups by showing series of peaks consistent with the expected functionalized polymer. mdpi.com
| Technique | Information Obtained | Key Findings for PEG/PPG Derivatives |
| ¹H NMR | Structural confirmation, purity, and quantification of end-groups. | -Boc group protons at ~1.4 ppm.-Methylene protons adjacent to azide at ~3.37 ppm. nih.govmdpi.com-Hydroxyl proton in DMSO-d₆ at ~4.56 ppm. researchgate.netresearchgate.net |
| ¹³C NMR | Confirmation of carbon backbone and functional groups. | Provides complementary structural data to ¹H NMR. |
| MALDI-TOF MS | Molecular weight, molecular weight distribution, and confirmation of end-group functionalization. chinesechemsoc.org | Confirms successful synthesis and purity by matching expected molecular weight. mdpi.com |
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for separating the target polymer from unreacted starting materials, byproducts, and polymers of different chain lengths, thereby allowing for a precise assessment of purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis and purification of polymers. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is often used for the separation of PEG derivatives. By using a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), the purity of the this compound can be determined by quantifying the area of the main peak relative to any impurity peaks.
Gel Permeation Chromatography (GPC):
GPC, also known as size exclusion chromatography (SEC), is the primary method for determining the molecular weight distribution (polydispersity index, PDI) of polymers. A narrow PDI is indicative of a well-defined polymer with uniform chain lengths. GPC analysis of PEG-polypeptide block copolymers has been used to demonstrate the formation of well-defined structures with narrow molecular weight distributions (Đ of ~1.04). chinesechemsoc.org The technique separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. For this compound, GPC is used to confirm that the polymerization has proceeded as expected and to ensure that there is no significant fraction of low or high molecular weight impurities. GPC systems are often equipped with a refractive index detector for the analysis of polymers.
| Method | Principle | Application to this compound |
| HPLC | Separation based on polarity. | Purity assessment and quantification of the target compound. |
| GPC/SEC | Separation based on molecular size in solution. | Determination of molecular weight, molecular weight distribution (PDI), and detection of oligomeric impurities. chinesechemsoc.org |
Quantitative Analysis of Functional Group Conversion Efficiency in Synthetic Pathways
Ensuring high conversion efficiency of the functional groups is paramount in the synthesis of well-defined polymers like this compound. Several analytical methods can be employed to quantify the degree of functionalization.
The conversion of hydroxyl end-groups to azides is a common synthetic step. nih.gov The efficiency of this conversion can be quantitatively assessed using ¹H NMR by comparing the integral of the signal corresponding to the methylene protons adjacent to the newly formed azide group with the signal of the methylene protons adjacent to the original hydroxyl group. nih.govmdpi.com Studies have reported achieving quantitative conversion (>99%) for such reactions, as confirmed by NMR spectroscopy. nih.govmdpi.com
Similarly, the introduction of the Boc protecting group can be quantified. The degree of functionalization of a PEG with a Boc group has been shown to be quantitative (>99.9%) as evidenced by ¹H NMR and MALDI-TOF MS data. chinesechemsoc.org
In some cases, the direct NMR quantification of an azide group can be challenging due to overlapping signals. nih.gov An alternative strategy involves a "click" reaction of the PEG-azide with an alkyne to form a 1,2,3-triazole. The resulting triazole provides a more distinct signal in the ¹H NMR spectrum, facilitating a more straightforward and accurate quantification of the original azide functionality. nih.govresearchgate.net
| Functional Group | Analytical Method | Key Indicator | Reported Efficiency |
| Azide | ¹H NMR | Appearance of characteristic signal for methylene protons adjacent to the azide. nih.govmdpi.com | >99% nih.govmdpi.com |
| ¹H NMR via "Click" Reaction | Formation of a distinct triazole proton signal. nih.govresearchgate.net | - | |
| Boc | ¹H NMR & MALDI-TOF MS | Appearance of Boc proton signal and corresponding mass increase. chinesechemsoc.org | >99.9% chinesechemsoc.org |
Theoretical and Computational Studies of Boc Peg1 Ppg2 C2 Azido Reactivity and Conformation
Quantum Chemical Calculations of Azide (B81097) Reactivity in Bioorthogonal Reactions
The reactivity of the terminal azide group in Boc-PEG1-PPG2-C2-azido is central to its utility in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of these reactions.
DFT studies have been employed to understand the uncatalyzed and catalyzed [3+2] cycloaddition between azides and alkynes. nih.govmdpi.com In the absence of a catalyst, the reaction proceeds through a one-step mechanism with high activation energy barriers, making the reaction slow. nih.govrsc.org For the reaction of methylazide with propyne, DFT calculations at the B3LYP/6-31G(d) level have shown similar high activation energies for the formation of both the 1,4- and 1,5-regioisomers, explaining the lack of regioselectivity in the uncatalyzed process. mdpi.com
The introduction of a copper(I) catalyst dramatically alters the reaction mechanism and lowers the activation barrier. nih.govacs.org DFT studies suggest that the copper catalyst coordinates to the alkyne, changing the mechanism from a non-polar, one-step process to a polar, stepwise one. nih.gov This coordination increases the nucleophilicity of the copper-acetylide complex, facilitating the reaction with the azide. nih.gov The activation energy for the Cu(I)-catalyzed reaction is significantly lower than the uncatalyzed reaction, leading to a massive rate acceleration. acs.org
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has also been investigated using DFT, revealing a different mechanistic pathway where the reductive elimination step is often rate-determining. researchgate.net The choice of catalyst and ligands can influence the regioselectivity of the reaction. researchgate.netmdpi.com
While specific calculations for this compound are not available in the literature, the principles derived from studies on simpler azide-containing molecules are directly applicable. The electron-donating or -withdrawing nature of the substituent attached to the azide can modulate its reactivity. However, for a linker like PEG1-PPG2-C2, the electronic effect on the azide is expected to be minimal, and its reactivity in bioorthogonal ligations will be primarily governed by the reaction conditions (e.g., catalyst, strain in the alkyne).
Table 1: Calculated Activation Energies for Azide-Alkyne Cycloaddition Reactions
This table presents representative data from DFT studies on model systems to illustrate the energetic differences between catalyzed and uncatalyzed reactions. The values are analogous and not specific to this compound.
| Reactants | Catalyst | Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Methylazide + Propyne | None | B3LYP/6-31G(d) | 18.84 (1,4-regioisomer) | mdpi.com |
| Methylazide + Propyne | None | B3LYP/6-31G(d) | 18.51 (1,5-regioisomer) | mdpi.com |
| HN₃ + H₂C₂ | None | DFT | 29.9 | acs.org |
| Benzyl azide + Alkyne | [CpRuCl] | B3LYP/6-31G | 13.1 | researchgate.net |
Molecular Dynamics Simulations of PEG/PPG Linker Flexibility and Intermolecular Interactions
The this compound linker is a heterobifunctional chain composed of polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) units. The flexibility and conformation of this linker are critical for its function, as they determine the distance and orientation between the conjugated biomolecule and a binding partner. Molecular dynamics (MD) simulations are a powerful technique to study the dynamic behavior of such polymer linkers in different environments. mpg.dehgxx.org
MD simulations have shown that PEG chains are highly flexible and water-soluble. mpg.dechempep.com In an aqueous environment, PEG forms a hydration shell through hydrogen bonding with water molecules, which contributes to its "stealth" properties, reducing protein adsorption and immunogenicity. chempep.comnih.gov The C-O bonds in the PEG backbone can rotate freely, allowing the chain to adopt a wide range of conformations. chempep.com Stretching simulations of single PEG molecules have revealed that water can stabilize local helical structures through water bridges between the ether oxygens. mpg.de
Simulations of rigid-flexible block copolymers, which can be seen as an analogy for the PEG (flexible) and PPG (more rigid due to methyl groups) segments, have shown that the distribution and content of the rigid blocks significantly affect the material's properties. hgxx.org For the this compound linker, the arrangement of the single PEG unit and two PPG units will dictate its conformational preferences. The short length of the PEG and PPG segments suggests that the linker will be relatively flexible, but the PPG units will introduce some steric hindrance and hydrophobic character.
Table 2: Summary of Findings from Molecular Dynamics Simulations of PEG and PPG Systems
This table summarizes general findings from MD simulations of PEG and PPG polymers, which are analogous to the components of this compound.
| Polymer System | Key Findings | Implications for this compound |
|---|---|---|
| Single PEG chain in water | Forms a hydration shell, exhibits high flexibility, can form transient helical structures stabilized by water bridges. mpg.dechempep.comnih.gov | The PEG1 unit will enhance water solubility and provide flexibility to the linker. |
| PEG/PPG in aqueous solution | PPG is more hydrophobic and shows reduced interaction with water compared to PEG, leading to potential phase separation. rsc.org | The PPG2 segment will introduce hydrophobic character, potentially influencing the linker's conformation and interaction with hydrophobic surfaces. |
Docking and Binding Affinity Predictions for Conjugates Formed with this compound
Once this compound is conjugated to a biomolecule (e.g., a protein or a small molecule ligand) via its azide group, computational docking can be used to predict the binding mode and affinity of the resulting conjugate to a target receptor. researchgate.netnih.gov Molecular docking programs simulate the interaction between a ligand and a protein's binding site, calculating a score that estimates the binding free energy. researchgate.netnih.gov
The PEG/PPG linker itself can influence the binding of the conjugate. The flexibility of the linker allows the conjugated molecule to explore a larger conformational space and find an optimal binding pose. chempep.com However, the linker can also introduce steric hindrance or unfavorable interactions if it clashes with the receptor surface. The hydrophilic nature of the PEG unit can improve the solubility of the conjugate, which is often beneficial for binding studies. chempep.com
In silico studies of PEGylated proteins have shown that the PEG chains can shield the protein surface, which can either be advantageous by reducing non-specific interactions or disadvantageous if it blocks the active site. nih.gov For a relatively short linker like Boc-PEG1-PPG2-C2, the effect will be localized. Docking studies of polymer-drug conjugates have been used to rationalize the choice of linker in drug design. researchgate.net
Predicting the binding affinity of a conjugate formed with this compound would involve several steps. First, a 3D model of the conjugate would be built. Then, this conjugate would be docked into the binding site of the target protein. The resulting poses would be scored based on a force field that accounts for van der Waals interactions, electrostatic interactions, hydrogen bonds, and solvation effects. nih.gov The binding affinity is often expressed as a binding score or a predicted dissociation constant (Kd) or inhibitory constant (Ki). nih.govresearchgate.net
While no specific docking studies on conjugates of this compound are published, we can present a hypothetical example based on general principles.
Table 3: Hypothetical Docking and Binding Affinity Prediction for a Ligand Conjugated via this compound to a Target Protein
This table is a hypothetical representation of data that could be generated from a molecular docking study. The values are for illustrative purposes only.
| Conjugate | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Ligand-X | Protein-Y | -8.5 | Hydrogen bonds between Ligand-X and residues in the binding pocket. |
This hypothetical data suggests that the linker could contribute favorably to the binding affinity by forming additional interactions with the protein surface outside the primary binding pocket. However, the actual effect would be highly dependent on the specific ligand, protein, and the exact conformation adopted by the linker.
Emerging Research Applications and Future Directions for Azide Functionalized Polyether Linkers
Development of Novel Bioconjugation Strategies Beyond Traditional Click Chemistry
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, primarily known for its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comacs.org However, the quest for alternative conjugation methods with different reactivity profiles, kinetics, and sensitivities has led researchers to explore other azide-based reactions. These novel strategies are expanding the toolkit for creating complex biomolecules.
One of the most prominent alternatives is the Staudinger Ligation . First reported by Hermann Staudinger in 1919 and later adapted for biological applications, this reaction occurs between an azide and a specifically engineered triarylphosphine. numberanalytics.com The reaction proceeds under exceptionally mild, aqueous conditions and forms a stable amide bond without the need for a cytotoxic copper catalyst, making it highly suitable for use in living systems. numberanalytics.comthermofisher.com The azide moiety on a linker like Boc-PEG1-PPG2-C2-azido is an ideal substrate for Staudinger ligation, allowing it to be coupled with phosphine-modified proteins, peptides, or other biomolecules. broadpharm.comsigmaaldrich.com
Another emerging strategy is Sulfo-Click Chemistry . This reaction involves the coupling of a sulfonyl azide with a thioacid to form a stable amide bond. alliedacademies.org This method has been validated as a valuable tool for identifying high-quality protein-protein interaction modulators. alliedacademies.org The versatility of the azide group suggests that polyether linkers could be adapted for this chemistry, providing a new pathway for creating therapeutic conjugates.
Other notable azide-based reactions include:
Thiol-yne Radical Reactions : These involve the double addition of thiols across an alkyne, but variations can utilize the reactivity of azides in multi-step syntheses to generate multifunctional structures. alliedacademies.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions : While typically involving tetrazines and strained alkenes, the orthogonality of azide chemistry allows for its use in combination with IEDDA to create multifunctional materials in a stepwise fashion. mdpi.com
These alternative ligation chemistries offer new possibilities for assembling molecules where traditional click chemistry may be unsuitable due to catalyst toxicity or reaction kinetics. The presence of the azide on the this compound linker makes it a candidate for exploration within these evolving bioconjugation paradigms.
Integration into Advanced Materials Science and Nanotechnology Research
The unique amphiphilic nature of PEG-PPG copolymers is widely exploited in materials science. alfachemic.com The hydrophilic PEG segments enhance water solubility, while the more hydrophobic PPG segments can drive self-assembly into structures like micelles and vesicles. alfachemic.comscielo.br The functionalization of these copolymers with reactive handles like azides transforms them into powerful building blocks for advanced materials.
Functional Hydrogels: Azide-functionalized polyether linkers are being used to create novel hydrogels. For instance, researchers have designed thermosensitive hydrogels by cross-linking alkyne-functionalized natural polymers like guar (B607891) with α,ω-diazido poly(ethylene glycol)-co-(propylene glycol). mdpi.com This CuAAC reaction proceeds efficiently in water to form stable gels whose mechanical and swelling properties can be precisely tuned. mdpi.com A linker such as this compound could be used to tether therapeutic agents or imaging probes within such a hydrogel matrix before or after gel formation. In a groundbreaking approach, living hydrogels have been created through bioorthogonal reactions between azide-modified mammalian cells and alkyne-modified biocompatible polymers, demonstrating the potential to use cells themselves as active cross-linking points. nih.govresearchgate.net
Surface Functionalization and Nanoparticles: In nanotechnology, azide-terminated linkers are used to modify surfaces and construct functional nanoparticles. Studies have shown the successful grafting of azide-terminated thiol linkers onto zinc oxide surfaces, creating a functional organic layer on an inorganic substrate. rsc.org This allows for subsequent "click" attachment of other molecules, opening avenues for creating targeted drug delivery systems, biosensors, and catalysts. rsc.org Similarly, PEG-PPG copolymers can act as templates for creating hollow silica (B1680970) (SiO₂) nanospheres or polydopamine nanoparticles for photothermal applications. alfachemic.comresearchgate.net The incorporation of an azide-functionalized linker like this compound into these systems would enable the covalent attachment of targeting ligands or drug payloads, enhancing their specificity and therapeutic potential.
The table below summarizes the influence of PEG-PPG copolymers on the properties of different material systems.
| Material System | Copolymer Architecture | Observed Effect | Potential Application | Research Finding |
| Epoxy Nanocomposites | PPG-b-PEG-b-PPG | Increased viscosity, improved nanoparticle dispersion, potential for increased glass transition temperature (Tg). | High-performance composites, adhesives. | The copolymer's viscosity and PEG fraction were found to be important factors in the dispersion of nanoparticles within the epoxy matrix. scielo.br |
| Polyphenylsulfone (PPSU) Membranes | PEG-PPG-PEG | Increased hydrophilicity, higher pure water flux, and improved anti-fouling properties. | Water filtration, ultrafiltration. | The addition of the copolymer increased membrane pure water flux from 20 L·m⁻²·h⁻¹ to over 70 L·m⁻²·h⁻¹, and decreased the water contact angle from 78° to 50°. mdpi.com |
| PLA-PEG Copolymer Micelles | PLA-PEG-PPG-PEG | Enhanced drug loading, reduced burst effect, and prolonged in vivo residence time. | Controlled drug delivery for cancer therapy. | The hydrophilic PEG and amphiphilic PPG segments help stabilize the nanoparticles against opsonization and improve drug release profiles. nih.gov |
| Guar-Based Hydrogels | Alkyne-Guar + Azido-PEG-co-PPG | Formation of thermosensitive hydrogels with tunable mechanical and swelling properties. | Drug delivery, tissue engineering. | Gelation occurred rapidly under mild aqueous conditions, creating stable cross-linked networks. mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Exploration in Diagnostic Tool Development and Molecular Imaging Probes
The bioorthogonal nature of the azide group makes it an invaluable tool for developing sophisticated diagnostic agents and molecular imaging probes. nih.gov By incorporating an azide-terminated linker into a probe's structure, researchers can easily attach reporter molecules such as fluorophores, radiolabels, or contrast agents using highly specific click chemistry reactions.
Systematic studies have been conducted on coelenterazine (B1669285) (CTZ) analogues, the substrates for marine luciferases, by conjugating azide groups to the CTZ backbone. nih.gov This modification resulted in substrates that emit greatly biased bioluminescence with certain luciferases and significant blue-shifts with others. nih.gov This demonstrates that the conjugation of an azide group can fundamentally alter the optical properties of a probe, enabling the development of multiplex bioassays where different targets can be visualized without spectral overlap. nih.gov A linker like this compound could be used to attach such a modified imaging agent to a targeting moiety, like an antibody or peptide, directing it to a specific tissue or cell type.
In the realm of nuclear medicine, click chemistry is used extensively for the preparation of radiotracers for Positron Emission Tomography (PET). acs.org The mild conditions of SPAAC are particularly advantageous, as they avoid the use of copper which can be problematic for in vivo applications. acs.org Researchers often incorporate azides into targeting vectors (e.g., peptides or antibodies) and then "click" a radiolabeled alkyne-containing prosthetic group to it. acs.org The PEG-PPG structure of the linker can further improve the pharmacokinetic properties of the resulting radiotracer, enhancing its solubility and circulation time.
The table below details research findings where azide functionalization was key to the development of novel imaging probes.
| Imaging Modality | Probe Development Strategy | Key Finding | Significance | Research Finding |
| Bioluminescence Imaging | Synthesis of azide-conjugated coelenterazine (CTZ) analogues. | Azide conjugation altered substrate specificity and shifted emission wavelengths by up to 130 nm. | Enables crosstalk-free multiplex imaging by creating unique substrate-luciferase pairs. | The study systematically synthesized and applied dye- and azide-conjugated CTZs to a bioluminescence assay system for the first time. nih.gov |
| PET Imaging | Site-specific radiolabeling of azide-functionalized nanoparticles via copper-free click chemistry with a ⁶⁴Cu-ADIBO conjugate. | Achieved high radiochemical purity (>99%) and stability, yielding uniformly labeled nanoparticles. | Provides a robust method for creating nanoparticle-based PET imaging agents. acs.org | |
| PET Imaging | ⁹⁹ᵐTc-labeling of a 5HT₁ₐ receptor agent by clicking an azide-derived piperazine (B1678402) with an ethynylpyridine. | The resulting probe showed significant brain uptake (1.4 ± 0.1 %ID/g) and targeted the hippocampus. | Demonstrates the utility of CuAAC for creating brain-penetrant radiotracers for neurological targets. acs.org | |
| Fluorescence Imaging | Metabolic labeling of cell-surface glycans with an azido-sugar (Ac₄ManNAz), followed by reaction with a phosphine-fluorophore conjugate. | Azide groups were successfully incorporated into cell-surface glycans and specifically labeled via Staudinger ligation. | Allows for the visualization and tracking of specific glycan populations on living cells. mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Advances in High-Throughput Synthesis and Screening Methodologies for this compound Conjugates
The modular nature of linkers like this compound makes them exceptionally well-suited for high-throughput and combinatorial chemistry, particularly in the discovery of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. elifesciences.org The linker connecting the target ligand and the E3 ligand is a critical determinant of a PROTAC's efficacy, and exploring a vast chemical space of linkers is essential for optimization. nih.govchemrxiv.org
Traditional PROTAC development involves a laborious, one-at-a-time synthesis and purification process. nih.govchemrxiv.org To overcome this bottleneck, researchers have developed innovative high-throughput platforms. These methods often rely on a library of pre-formed "E3-ligand-linker" intermediates, where the linker terminus has a reactive handle ready for coupling to a ligand for the protein of interest. nih.govchemrxiv.org The Boc-protected amine on this compound, once deprotected, is ideal for this approach, allowing for rapid amide bond formation with a carboxylic acid-bearing target ligand.
Recent breakthroughs have introduced "direct-to-biology" screening platforms. nih.govnih.gov In these systems, PROTAC libraries are synthesized on a nanomole scale in multi-well plates. The reactions are designed to be so efficient and clean that the resulting crude mixtures can be directly transferred into cell-based degradation assays without any purification. nih.govnih.gov This dramatically accelerates the discovery timeline from weeks or months to a matter of days. For example, one study reported the synthesis and testing of over 600 PROTACs, which accelerated the workflow by more than 100-fold compared to individual synthesis. portlandpress.com Another platform, using a modular photoclick chemistry approach, also enables the seamless synthesis and transfer of PROTAC libraries for immediate biological evaluation. nih.gov
The following table compares conventional PROTAC synthesis with modern high-throughput methodologies.
| Parameter | Conventional Synthesis & Screening | High-Throughput "Direct-to-Biology" Platform |
| Synthesis Scale | ~20 µmol per compound | ~100 nmol per compound |
| Material Requirement (for 100 PROTACs) | 1.0 - 1.5 g of Protein of Interest Ligand | < 10 mg of Protein of Interest Ligand |
| Purification | Required (e.g., HPLC), solvent-intensive | Not required for initial screening |
| Timeline (for 100 PROTACs) | Several weeks | ~5 days |
| Key Enabler | Single compound synthesis | Parallel synthesis using pre-formed linker libraries and robust coupling chemistry (e.g., amide formation). |
This table is generated based on data from the text and is for illustrative purposes, based on findings from AstraZeneca and other research groups. nih.govchemrxiv.orgportlandpress.com
These advanced methodologies, enabled by versatile linkers such as this compound, are revolutionizing the pace of drug discovery by allowing for the rapid exploration of structure-activity relationships and the swift identification of potent protein degraders. nih.govportlandpress.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Boc-PEG1-PPG2-C2-azido to ensure reproducibility in academic research?
- Methodological Answer : Synthesis typically involves sequential coupling of the Boc-protected amine, PEG-PPG chain, and azido-terminated linker. Characterization should include nuclear magnetic resonance (NMR) for structural validation (e.g., confirming Boc-group integrity and PEG-PPG chain length), mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid side reactions, such as premature deprotection of the Boc group .
Q. How does the azido group in this compound facilitate bioconjugation, and what experimental protocols are used to validate conjugation efficiency?
- Methodological Answer : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation with alkyne-functionalized biomolecules (e.g., proteins, nucleic acids). To validate efficiency:
- Use UV-Vis spectroscopy or fluorescence assays to quantify unreacted azido groups post-conjugation.
- Perform SDS-PAGE or MALDI-TOF to confirm molecular weight shifts indicative of successful conjugation.
- Optimize reaction parameters (e.g., pH 7–8, 25–37°C, Cu(I) catalyst concentration) to minimize side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions for in vivo applications?
- Methodological Answer :
- Stability Assessment : Conduct accelerated degradation studies using HPLC to monitor azido group integrity under physiological pH (7.4) and elevated temperatures (37°C). Compare with control samples stored at -20°C .
- Data Interpretation : Use Arrhenius kinetics to predict shelf-life. Note that PEG-PPG chains may hydrolyze in acidic environments (pH <5), requiring formulation with stabilizing excipients (e.g., trehalose) .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic Screening : Test solubility in a solvent gradient (e.g., DMSO, THF, water) using dynamic light scattering (DLS) to assess aggregation.
- Controlled Variables : Standardize temperature, stirring time, and solvent purity. For example, DMSO may yield higher solubility due to its polar aprotic nature, but residual moisture can induce precipitation .
- Data Reconciliation : Publish detailed solvent preparation protocols to enable cross-study comparisons .
Q. How does the PEG-PPG ratio in this compound impact its pharmacokinetic behavior in targeted drug delivery systems compared to other PEG-PPG derivatives?
- Methodological Answer :
- Experimental Design (PICO Framework) :
- Population : Nanoparticles functionalized with this compound vs. PEG2-PPG1 analogs.
- Intervention : In vivo administration in murine models.
- Comparison : Blood circulation half-life, tumor accumulation (measured via fluorescence imaging).
- Outcome : Higher PEG content correlates with prolonged circulation but reduced cellular uptake due to steric hindrance .
- Data Analysis : Use pharmacokinetic modeling (e.g., two-compartment model) to quantify clearance rates .
Q. What analytical techniques are recommended to detect and quantify degradation products of this compound during long-term storage?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed products (e.g., free azido acid, PEG-PPG fragments) with high sensitivity.
- Differential Scanning Calorimetry (DSC) : Monitor thermal stability and glass transition temperatures (Tg) to assess crystallinity changes.
- Mitigation : Store lyophilized samples under inert gas (argon) at -80°C to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
